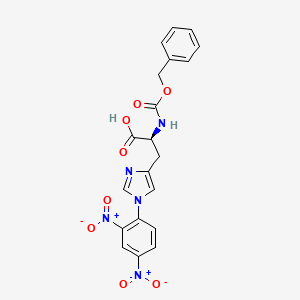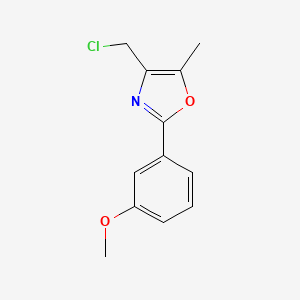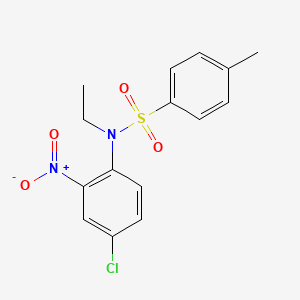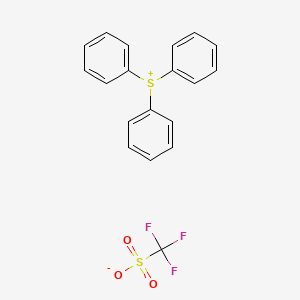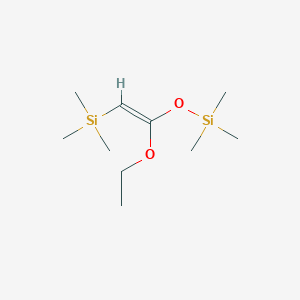
Trimethylsilylketene Ethyl Trimethylsilyl Acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Trimethylsilylketene Ethyl Trimethylsilyl Acetal is a chemical compound with the molecular formula C10H24O2Si2 and a molecular weight of 232.47 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role in various synthetic processes, particularly in the formation of acetals and ketals.
準備方法
Synthetic Routes and Reaction Conditions
Trimethylsilylketene Ethyl Trimethylsilyl Acetal can be synthesized through the reaction of trimethylsilylketene with ethyl trimethylsilyl acetal under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process is optimized to maximize yield and purity while minimizing the formation of by-products. The final product is purified through distillation or chromatography techniques to achieve the desired level of purity.
化学反応の分析
Types of Reactions
Trimethylsilylketene Ethyl Trimethylsilyl Acetal undergoes various chemical reactions, including:
Nucleophilic Addition: This compound reacts with nucleophiles to form addition products.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Nucleophilic Addition: Common nucleophiles include alcohols and amines. The reaction is typically carried out in the presence of an acid catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition with alcohols can yield acetals, while oxidation can produce ketones or aldehydes.
科学的研究の応用
Trimethylsilylketene Ethyl Trimethylsilyl Acetal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals, which are important intermediates in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups in biomolecules.
Medicine: It plays a role in the development of pharmaceuticals by serving as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Trimethylsilylketene Ethyl Trimethylsilyl Acetal involves nucleophilic addition to the carbonyl group. The compound reacts with nucleophiles to form addition products, which can then undergo further reactions to yield the desired products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
Trimethylsilylketene: Similar in structure but lacks the ethyl trimethylsilyl acetal group.
Ethyl Trimethylsilyl Acetal: Similar but lacks the trimethylsilylketene group.
Trimethylsilyl Ethers: Compounds with similar protecting group properties but different reactivity.
Uniqueness
Trimethylsilylketene Ethyl Trimethylsilyl Acetal is unique due to its dual functionality, combining the properties of both trimethylsilylketene and ethyl trimethylsilyl acetal. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis.
特性
CAS番号 |
65946-56-7 |
|---|---|
分子式 |
C10H24O2Si2 |
分子量 |
232.47 g/mol |
IUPAC名 |
(1-ethoxy-2-trimethylsilylethenoxy)-trimethylsilane |
InChI |
InChI=1S/C10H24O2Si2/c1-8-11-10(9-13(2,3)4)12-14(5,6)7/h9H,8H2,1-7H3 |
InChIキー |
ODJZWNZEYBPGIQ-UHFFFAOYSA-N |
SMILES |
CCOC(=C[Si](C)(C)C)O[Si](C)(C)C |
異性体SMILES |
CCO/C(=C\[Si](C)(C)C)/O[Si](C)(C)C |
正規SMILES |
CCOC(=C[Si](C)(C)C)O[Si](C)(C)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trimethylsilylketene ethyl trimethylsilyl acetal interact with carbonyl compounds in the synthesis of α,β-unsaturated carboxylic esters?
A1: While the provided abstracts don't delve into the detailed mechanism, they highlight that this compound reacts with various carbonyl compounds in the presence of a Lewis base catalyst, such as acetate salts [, ]. This suggests a nucleophilic addition mechanism where the Lewis base activates the carbonyl compound, making it more susceptible to attack by the electron-rich this compound. This leads to the formation of a new carbon-carbon bond and subsequent elimination of trimethylsilyl groups, yielding the desired α,β-unsaturated carboxylic ester.
Q2: What are the key advantages of using this compound in this specific synthesis compared to other methods?
A2: The research emphasizes the "highly useful" nature [] and "convenience" [] of this method. The abstracts specifically mention achieving "high yields" and "excellent E stereoselectivity" under "mild conditions" []. This suggests several advantages over potential alternative methods:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


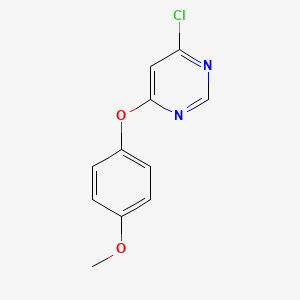
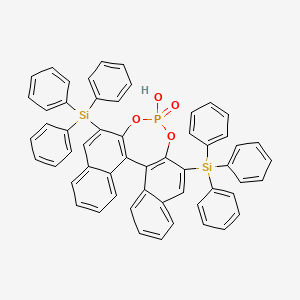
![(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1354281.png)
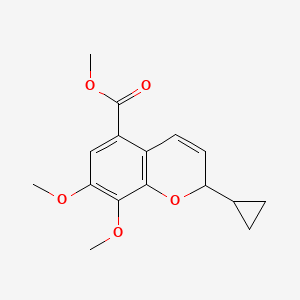
![1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-](/img/structure/B1354285.png)
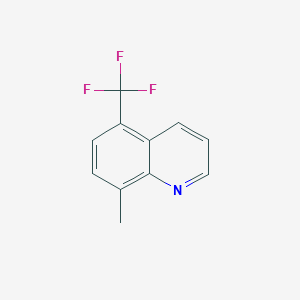
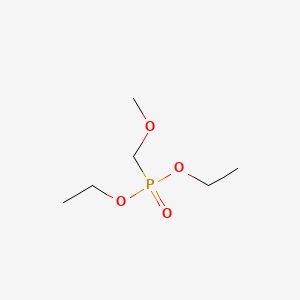
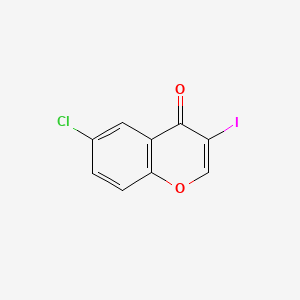
![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)
